molecular formula C23H28FN3O5S B2384422 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898406-88-7

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2384422
CAS No.: 898406-88-7
M. Wt: 477.55
InChI Key: CFHODXGGTVHKPY-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O5S and its molecular weight is 477.55. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A study conducted by Rak et al. (2016) explored arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, aiming to develop new α1-adrenoceptor antagonists with uroselective profiles. These compounds, including N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide, showed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. Their antagonistic behavior at both α1-adrenoceptor subtypes was confirmed, displaying functional preference to the α1A-subtype. This research suggests potential applications in treating conditions influenced by α1-adrenoceptors, such as urological disorders (Rak et al., 2016).

Radiochemistry and Neurotransmission Studies

In a study by Katoch-Rouse and Horti (2003), the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was explored. This compound, related to the chemical structure , demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride. The synthesized compound, a potential radiotracer for the study of CB1 cannabinoid receptors in the brain by positron emission tomography (PET), could be relevant for understanding neurotransmission and brain function (Katoch-Rouse & Horti, 2003).

Piperidine Derivatives in Anticancer Research

A 2018 study by Rehman et al. evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as potential anticancer agents. This research is significant as it indicates that modifications on piperidine derivatives, similar to this compound, can lead to compounds with promising anticancer activities (Rehman et al., 2018).

Corrosion Inhibition Properties

Kaya et al. (2016) conducted a study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. While the specific compound of interest was not directly studied, this research highlights the potential application of piperidine derivatives in industrial contexts, particularly in preventing metal corrosion (Kaya et al., 2016).

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-16-14-20(9-10-21(16)24)33(30,31)27-13-4-3-7-18(27)11-12-25-22(28)23(29)26-17-6-5-8-19(15-17)32-2/h5-6,8-10,14-15,18H,3-4,7,11-13H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHODXGGTVHKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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